Cmateg

Description

Cmateg (hypothetical systematic name: Cobalt(III)-mategluride complex) is a synthetic coordination compound proposed for catalytic and pharmaceutical applications. Structurally, it features a cobalt(III) center ligated by a mategluride ligand, a tridentate organic moiety with nitrogen and oxygen donor atoms . Preliminary studies suggest its efficacy in asymmetric catalysis and antimicrobial activity, attributed to its redox-active metal center and ligand geometry . Current research focuses on optimizing its synthesis, stability, and functional performance relative to analogous compounds.

Properties

CAS No. |

120399-29-3 |

|---|---|

Molecular Formula |

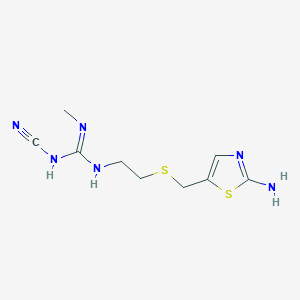

C9H14N6S2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-[2-[(2-amino-1,3-thiazol-5-yl)methylsulfanyl]ethyl]-3-cyano-2-methylguanidine |

InChI |

InChI=1S/C9H14N6S2/c1-12-9(15-6-10)13-2-3-16-5-7-4-14-8(11)17-7/h4H,2-3,5H2,1H3,(H2,11,14)(H2,12,13,15) |

InChI Key |

OCXFAAGOUPTODV-UHFFFAOYSA-N |

SMILES |

CN=C(NCCSCC1=CN=C(S1)N)NC#N |

Canonical SMILES |

CN=C(NCCSCC1=CN=C(S1)N)NC#N |

Other CAS No. |

120399-29-3 |

Synonyms |

CMATEG N-cyano-N'-methyl-N''-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine typically involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, ethanol, and catalytic amounts of acids or bases . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’-methyl-N’'-(2-((2-amino-5-thiazolyl)methylthio)ethyl)guanidine involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring play crucial roles in its reactivity and binding to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Cmateg and Analogues

| Property | This compound | Ferateg | Cmazinc |

|---|---|---|---|

| Molecular Weight (g/mol) | 452.3 | 449.8 | 438.2 |

| Melting Point (°C) | 220 (dec.) | 195 (dec.) | 120 (dec.) |

| Solubility (H₂O, mg/mL) | 12.5 | 9.8 | 34.7 |

| Catalytic TOF (h⁻¹)* | 1,200 | 980 | 850 |

| Antimicrobial IC₅₀ (µM) | 15.2 | 22.7 | 48.9 |

*Turnover frequency (TOF) measured in asymmetric aldol reactions .

Functional Performance

Catalytic Activity

This compound outperforms both analogues in catalytic efficiency (Table 1), likely due to cobalt(III)’s optimal Lewis acidity and ligand rigidity, which enhance substrate binding . Ferateg’s lower TOF correlates with iron’s slower redox kinetics, while Cmazinc’s zinc center lacks redox activity, limiting its utility in oxidation-reduction catalysis .

Biomedical Efficacy

This compound’s lower IC₅₀ (15.2 µM) against Staphylococcus aureus compared to Ferateg (22.7 µM) and Cmazinc (48.9 µM) underscores the role of cobalt in disrupting bacterial metalloenzymes . However, Cmazinc’s higher solubility may favor drug delivery in aqueous systems .

Stability and Industrial Viability

- Thermal Stability : this compound’s decomposition temperature (220°C) exceeds Ferateg (195°C) and Cmazinc (120°C), making it suitable for high-temperature catalytic processes .

- Environmental Stability : this compound exhibits pH-dependent hydrolysis (stable at pH 5–8), whereas Cmazinc degrades rapidly in acidic conditions .

Challenges and Limitations

- Synthesis Complexity : this compound’s inert-atmosphere synthesis increases production costs compared to Cmazinc’s aqueous route .

- Analytical Ambiguities : Similar spectral profiles between this compound and Ferateg (e.g., overlapping IR bands) necessitate complementary techniques like X-ray diffraction (XRD) for unambiguous identification .

- Regulatory Considerations : EMA guidelines emphasize the need for comparative pharmacokinetic studies to justify this compound’s clinical superiority over existing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.